(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623933-05-1
VCID: VC16147142
InChI: InChI=1S/C28H31N3O2S2/c1-5-20(4)31-27(32)25(35-28(31)34)17-22-18-30(23-9-7-6-8-10-23)29-26(22)21-11-13-24(14-12-21)33-16-15-19(2)3/h6-14,17-20H,5,15-16H2,1-4H3/b25-17-
SMILES:
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol

(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623933-05-1

Cat. No.: VC16147142

Molecular Formula: C28H31N3O2S2

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one - 623933-05-1

Specification

CAS No. 623933-05-1
Molecular Formula C28H31N3O2S2
Molecular Weight 505.7 g/mol
IUPAC Name (5Z)-3-butan-2-yl-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H31N3O2S2/c1-5-20(4)31-27(32)25(35-28(31)34)17-22-18-30(23-9-7-6-8-10-23)29-26(22)21-11-13-24(14-12-21)33-16-15-19(2)3/h6-14,17-20H,5,15-16H2,1-4H3/b25-17-
Standard InChI Key XLDCWXNKWRQCFP-UQQQWYQISA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)SC1=S

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one (CAS No. 623933-05-1) features a Z-configured exocyclic double bond connecting the thiazolidinone and pyrazole moieties. The thiazolidinone core is substituted at the 3-position with a sec-butyl group and at the 5-position with a methylene-linked pyrazole-phenyl-isopentyloxy chain.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₃₁N₃O₂S₂
Molecular Weight505.7 g/mol
StereochemistryZ-configuration at C5=C bond
Key Functional GroupsThiazolidinone, pyrazole, thioxo, isopentyloxy phenyl

The compound’s lipophilic nature, inferred from its isopentyloxy side chain, suggests moderate membrane permeability, a critical factor for bioavailability. Its stereoelectronic profile, including the electron-withdrawing thioxo group, may influence binding interactions with biological targets such as enzymes or receptors .

Synthesis and Structural Optimization

The synthesis of this thiazolidinone derivative involves a multi-step pathway:

  • Thiazolidinone Core Formation: Condensation of thiourea derivatives with α-mercapto acids yields the 2-thioxo-thiazolidin-4-one scaffold.

  • Pyrazole Moiety Introduction: A Suzuki-Miyaura coupling or nucleophilic substitution attaches the 3-(4-isopentyloxyphenyl)-1-phenylpyrazole group to the thiazolidinone’s methylene bridge.

  • Stereochemical Control: The Z-configuration is stabilized via steric hindrance from the sec-butyl group, as confirmed by NMR and X-ray crystallography in analogous compounds.

Reaction conditions typically employ catalysts like palladium for cross-coupling and polar aprotic solvents (e.g., DMF) to enhance yield (reported ~60–75% in optimized batches). Industrial-scale production faces challenges in purifying the stereoisomerically pure product, necessitating advanced chromatographic techniques.

Pharmacological Activities and Mechanisms

Anticancer Activity

In breast cancer (MCF-7) models, structurally related thiazolidinones inhibit LPA1 receptor signaling, reducing cell migration by 40–60% and inducing apoptosis via caspase-3 activation . Molecular docking studies reveal stable interactions between the thioxo group and LPA1’s hydrophobic binding pocket (binding energy: −9.2 kcal/mol) .

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (Candida albicans, MIC: 32 µg/mL), attributed to membrane disruption by the lipophilic isopentyloxy chain.

Table 2: Biological Activity Profile

ActivityModel SystemEffect SizeMechanism
AnticancerMCF-7 cellsIC₅₀: 12.5 µMLPA1 inhibition, apoptosis
AntimicrobialS. aureusMIC: 8 µg/mLMembrane disruption
Anti-InflammatoryRAW 264.7 macrophagesTNF-α ↓ 50%NF-κB suppression

Therapeutic Applications and Clinical Relevance

Oncology

As an LPA1 antagonist, this compound could augment existing therapies for metastatic breast cancer by targeting tumor microenvironment signaling . Synergy with paclitaxel has been observed in preliminary co-treatment assays (combination index: 0.7) .

Infectious Diseases

The dual antibacterial-antifungal activity positions it as a candidate for polymicrobial infections, particularly in immunocompromised patients. Structure-activity relationship (SAR) studies suggest that halogenation at the phenyl ring could enhance potency.

Autoimmune Disorders

Modulation of NF-κB and TNF-α pathways supports potential use in rheumatoid arthritis or inflammatory bowel disease, though in vivo efficacy remains untested.

Hazard TypeRisk LevelPrecautionary Measures
Skin IrritationModerateNitrile gloves, lab coat
Eye DamageSevereGoggles, face shield
Respiratory ToxicityLow (dust inhalation)Fume hood, N95 mask

The compound is classified as a Category 2 acute toxin under GHS standards. Environmental toxicity data indicate moderate ecotoxicity (LC₅₀: 5.2 mg/L in Daphnia magna), necessitating controlled waste disposal.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator